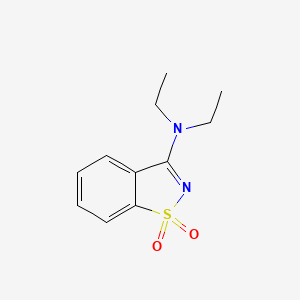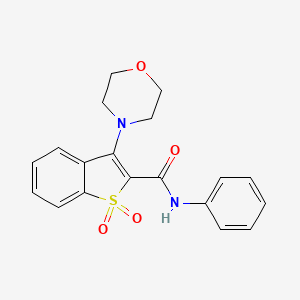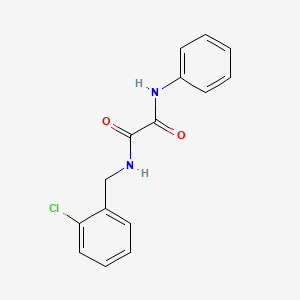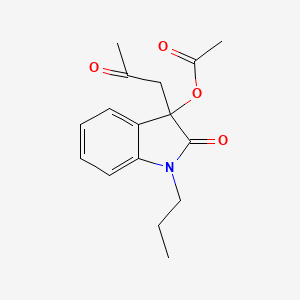![molecular formula C16H9ClF3NO2S B4898939 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a trifluoromethoxy group and a chloro group, making it a valuable molecule in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and trifluoromethoxy substituents. The final step involves the formation of the carboxamide group through amidation reactions. Specific reaction conditions, such as the use of solvents like DMF (dimethylformamide) and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiophene core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as DMF, dichloromethane, and ethanol are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Triflumuron: Another compound with a trifluoromethoxy group, used as an insecticide.
Berotralstat: A drug with a similar trifluoromethyl group, used for treating hereditary angioedema.
Uniqueness
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzothiophene core and trifluoromethoxy group make it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2S/c17-13-9-5-1-4-8-12(9)24-14(13)15(22)21-10-6-2-3-7-11(10)23-16(18,19)20/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCOXHFPCMWSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-propan-2-ylglycinamide](/img/structure/B4898858.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4898877.png)
![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)



![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4898937.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chlorobenzamide](/img/structure/B4898954.png)

![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![4-{[(3Z)-4-(METHOXYCARBONYL)-1-(4-METHOXYPHENYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B4898979.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
